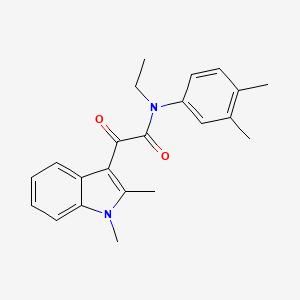
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-N-ethyl-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes that include the reduction, acetylation, and ethylation of precursor molecules. For instance, Gong Fenga (2007) detailed the synthesis of a similar compound with an overall yield of 77%, emphasizing improvements in technical methods for reduction, acetylation, and ethylation, showcasing the complexity and precision required in synthesizing such molecules (Gong Fenga, 2007).
Molecular Structure Analysis
The molecular structure of closely related compounds has been characterized using techniques like H-1-NMR, C-13-NMR, and X-ray diffraction, revealing detailed structural insights. For example, the structure of a synthesized compound was thoroughly analyzed through spectroscopic methods, highlighting the influence of steric factors and the amide group's characteristic frequencies (V. Arjunan et al., 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their molecular structure. Studies have investigated the intramolecular electronic interactions and stabilization energy, providing insights into their reactivity and potential chemical reactions (V. Arjunan et al., 2012).
Physical Properties Analysis
The physical properties, including thermodynamic characteristics and vibrational aspects, are crucial for understanding the behavior of these compounds under different conditions. Ab initio and DFT studies, as performed by V. Arjunan and colleagues, offer a deep dive into these properties, helping to predict the compound's behavior in various environments (V. Arjunan et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, potential for forming bonds, and reactions under specific conditions, are integral to understanding and utilizing this compound. The comprehensive NBO analysis conducted by Arjunan et al. (2012) sheds light on these aspects, contributing to a broader understanding of its chemical behavior (V. Arjunan et al., 2012).
Applications De Recherche Scientifique
Biological Effects of Related Compounds
Research has explored the biological effects of acetamide and formamide derivatives, which are structurally related to the specified compound. These studies provide insights into the toxicology and biological consequences of exposure to similar chemical entities. For instance, Kennedy (2001) reviewed the toxicology of acetamide, N,N-dimethylacetamide (DMAC), and other derivatives, highlighting their commercial importance and biological responses upon exposure (Kennedy, 2001).
Antituberculosis Activity of Organotin Complexes
Another area of research involves the antituberculosis activity of organotin complexes, which are chemically distinct but represent the exploration of compounds for therapeutic purposes. Iqbal, Ali, and Shahzadi (2015) emphasized the significant antituberculosis activity of organotin complexes, showcasing the structural diversity and biological relevance of such compounds in combating Mycobacterium tuberculosis (Iqbal, Ali, & Shahzadi, 2015).
Hepatic Protection Roles of Indole Derivatives
The pharmacokinetics and protective roles of indole derivatives in chronic liver diseases have been studied, providing a basis for understanding how structurally related compounds might interact with biological systems. Wang et al. (2016) reviewed the protective effects of indole-3-carbinol (I3C) and its derivatives on liver injuries, suggesting potential therapeutic applications of indoles in hepatic protection (Wang et al., 2016).
Analysis and Toxicity of Tryptamines
The recreational use, analysis, and toxicity of tryptamines, which include compounds structurally related to the specified acetamide derivative, have been reviewed to understand their effects and potential risks. Tittarelli et al. (2014) provided a comprehensive overview of tryptamines, including their pharmacology and toxicity, highlighting the need for further research in understanding the health implications of these compounds (Tittarelli et al., 2014).
Safety And Hazards
Without specific data, it’s hard to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it.
Orientations Futures
Future research could involve synthesizing the compound and studying its properties and potential biological activity. It could also involve modifying the structure to enhance its activity or reduce any potential toxicity.
Propriétés
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(3,4-dimethylphenyl)-N-ethyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-6-24(17-12-11-14(2)15(3)13-17)22(26)21(25)20-16(4)23(5)19-10-8-7-9-18(19)20/h7-13H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCMUIANLYAKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=C(C=C1)C)C)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-N-ethyl-2-oxoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

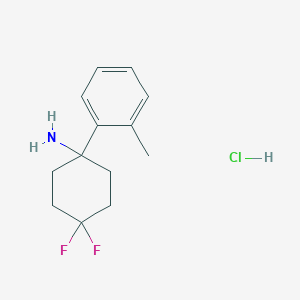
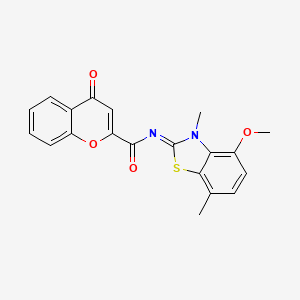
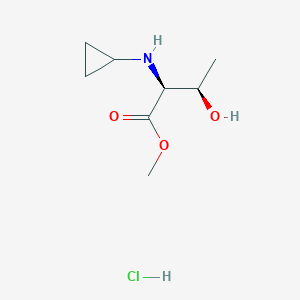
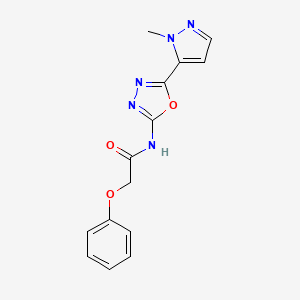
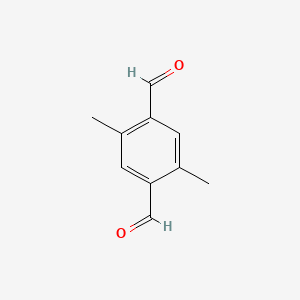
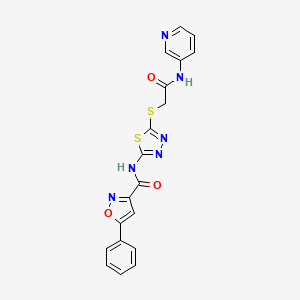
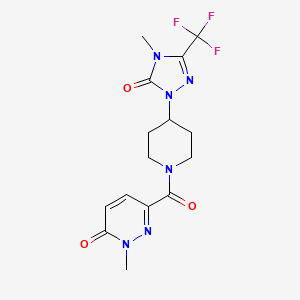
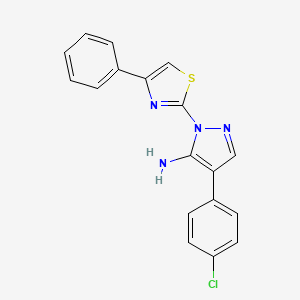
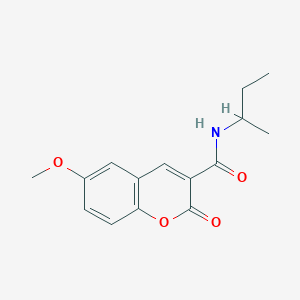
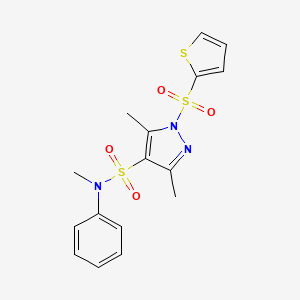
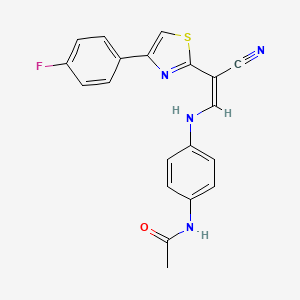
![3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2495452.png)
![1-{2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}prop-2-en-1-one](/img/structure/B2495454.png)
![8-Butyl-5H,6H,11H-benzo[a]carbazole](/img/structure/B2495458.png)